5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride
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Overview
Description
5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino propyl chain, and a thiohydantoin core. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable thiohydantoin precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 5-Benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Uniqueness
5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, dimethylamino propyl chain, and thiohydantoin core sets it apart from other similar compounds, making it a valuable tool in various research applications.
Properties
CAS No. |
86503-29-9 |
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Molecular Formula |
C15H22ClN3OS |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
5-benzyl-3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-17(2)9-6-10-18-14(19)13(16-15(18)20)11-12-7-4-3-5-8-12;/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,16,20);1H |
InChI Key |
UULBWECKMAHMON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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